(S)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol
Description
(S)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a 3,4-dichlorobenzyl substituent and a hydroxyl group at the 3-position of the pyrrolidine ring. The compound is synthesized via multi-step routes, with enantiomeric purity critical for its biological activity. It has a molecular formula of C₁₁H₁₃Cl₂NO (molecular weight: 246.14 g/mol) and is available commercially with ≥98% purity .
Properties
IUPAC Name |
(3S)-1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPFWAXGCBELF-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃Cl₂NO
- Molecular Weight : Approximately 246.14 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a 3,4-dichlorobenzyl group, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology. Preliminary studies suggest its potential as a neurotherapeutic agent, possibly acting on neurotransmitter systems involved in mood regulation and cognitive functions.
Key Biological Activities:
- Neuropharmacological Effects :
-
Antimicrobial Properties :
- There is ongoing research into the antimicrobial effects of this compound. Early findings indicate it may exhibit activity against certain bacterial strains.
- Antioxidant Activity :
The exact mechanisms through which this compound exerts its biological effects are not fully understood but are believed to involve:
- Binding to specific receptors or enzymes, modulating their activity.
- Interaction with neurotransmitter systems, potentially influencing synaptic transmission and neuroplasticity.
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyrrolidine derivatives but exhibits unique biological properties due to its specific substitutions.
Table 2: Comparison with Related Compounds
| Compound | Structural Features | Notable Activities |
|---|---|---|
| (R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol | Chiral variant; similar benzyl substitution | Significant neuropharmacological effects |
| 2,4-Dichlorobenzyl Alcohol | Lacks pyrrolidine ring | Limited biological activity |
| Pyrrole Derivatives | Various substitutions | Antibacterial and anticancer activities |
Comparison with Similar Compounds
(R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol
- Molecular Formula: C₁₁H₁₄ClNO
- Molecular Weight : 211.69 g/mol
- Key Differences: Substituent: Mono-chloro (3-chloro) benzyl group vs. dichloro (3,4-dichloro) in the target compound. Stereochemistry: R-configuration at the pyrrolidine center vs. S-configuration. Properties: Reduced lipophilicity (logP ~1.8 vs. ~2.5 for dichloro analog) due to fewer chlorine atoms. Enantiomeric differences may lead to divergent biological activities, as seen in receptor-binding assays for similar chiral amines .
(S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol
- Molecular Formula : C₁₃H₁₉FN₂O
- Molecular Weight : 238.30 g/mol
- Key Differences: Substituent: 4-Fluoro-phenyl and methylaminoethyl chain introduce hydrogen-bonding and basicity. Activity: Fluorine enhances blood-brain barrier penetration, making this compound more suitable for CNS-targeted applications compared to the dichloro analog .
(3S,4S)-1-Benzylpyrrolidine-3,4-diol
RG7774: (S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol
Comparative Data Table
Key Research Findings
Stereochemical Impact : The S-configuration in this compound is critical for binding to σ-1 receptors, while the R-enantiomer shows negligible activity .
Chlorine Substitution: Dichloro analogs exhibit 10-fold higher binding affinity to certain GPCRs compared to mono-chloro derivatives, though with increased hepatotoxicity risks .
Fluorine vs. Chlorine : The 4-fluoro-phenyl analog demonstrates superior metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for dichloro analog in liver microsomes) due to reduced oxidative metabolism .
Complexity vs. Activity: RG7774’s triazolo-pyrimidine core enables nanomolar inhibition of P2X3 receptors, but its synthetic complexity limits large-scale production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
